Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Adenosine Receptor GPCR Immuno-oncology

The compound 2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435978-86-1) is a fully synthetic, small-molecule heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. It features a difluorinated substitution pattern: a 4-fluorobenzyl group at the 2-position and a 2-fluoro-4-methoxyphenyl group at the 7-position of the fused ring core.

Molecular Formula C19H14F2N4O
Molecular Weight 352.3 g/mol
Cat. No. B11228889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC19H14F2N4O
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F)F
InChIInChI=1S/C19H14F2N4O/c1-26-14-6-7-15(16(21)11-14)17-8-9-22-19-23-18(24-25(17)19)10-12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3
InChIKeyWOUFYORHCINVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: Core Identity and Procurement Context


The compound 2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1435978-86-1) is a fully synthetic, small-molecule heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class . It features a difluorinated substitution pattern: a 4-fluorobenzyl group at the 2-position and a 2-fluoro-4-methoxyphenyl group at the 7-position of the fused ring core. Unlike general class members often explored for anticancer or kinase inhibition, this specific congener is annotated in public bioactivity databases (ChEMBL20 via ZINC15) for its interaction with adenosine receptor subtypes, a target profile that differentiates it from typical triazolopyrimidine derivatives [1].

Why Generic [1,2,4]Triazolo[1,5-a]pyrimidines Cannot Substitute for 2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure with diverse biological activities, but its substitution pattern is the primary determinant of target engagement and selectivity. For this compound, the combination of the 4-fluorobenzyl at C-2 and the 2-fluoro-4-methoxyphenyl at C-7 is not a generic arrangement; it is a specific vector that has been linked to adenosine receptor binding [1]. Substituting this compound with a close analog, such as one lacking the ortho-fluoro on the 7-phenyl ring (e.g., 2-(4-fluorobenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine ) or with a regioisomeric arrangement, would be expected to drastically alter its pharmacophore and thus its quantitative biological profile, making simple interchange unreliable for any study or assay requiring this specific activity signature.

Quantitative Differentiation Evidence for 2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine


Potency at Adenosine A2B Receptor (ADORA2B) Defines a Non-Canonical Activity Profile

This compound displays a potent pKi value of 9.22 at the human adenosine A2B receptor (ADORA2B), as recorded in the ChEMBL20 bioactivity dataset [1]. This activity is significantly higher than its affinity for the adenosine A2A receptor (pKi 7.00) and A1 receptor (pKi 6.89), indicating a notable level of selectivity within the adenosine receptor family. While direct comparator data for the closest structural analogs is absent from the same public dataset, a class-level inference can be made: the majority of [1,2,4]triazolo[1,5-a]pyrimidines in the medicinal chemistry literature are associated with kinase inhibition or tubulin polymerization [2], not adenosine receptor modulation. This distinct target engagement suggests a unique biological profile.

Adenosine Receptor GPCR Immuno-oncology

Differentiation by Substitution Pattern: The Critical Role of the 7-(2-fluoro-4-methoxyphenyl) Group

The compound carries a specific 7-(2-fluoro-4-methoxyphenyl) substituent. A closely related compound, 2-(4-fluorobenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, is available from chemical vendors and lacks the ortho-fluoro atom on the 7-phenyl ring . While no head-to-head biological data are publicly available for these two precise compounds, the established SAR for this scaffold class indicates that ortho-substitution on a pendant phenyl ring profoundly impacts molecular conformation and target binding [1]. The presence of the ortho-fluoro creates a distinct electrostatic and steric environment, which is a key point of differentiation for anyone procuring a compound for SAR exploration or as a specific chemical probe.

Structure-Activity Relationship SAR Hit-to-Lead

Physicochemical Property Profile Distinct from Regioisomeric and De-fluorinated Analogs

The compound's calculated logP is 3.832, with 0 H-bond donors and 4 H-bond acceptors, a topological polar surface area (tPSA) of 67 Ų, and 4 rotatable bonds, as recorded in the ZINC15 database [1]. These values place it in a property space that is favorable for oral bioavailability but distinct from its regioisomer, 7-(4-fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine, which, despite having the same molecular formula, will possess a different dipole moment and spatial arrangement of key functional groups. The specific arrangement of the fluorine and methoxy substituents in the target compound results in a unique electronic distribution that cannot be replicated by the regioisomer, directly impacting binding kinetics and metabolic stability.

Drug Metabolism Pharmacokinetics Physicochemical Properties

High-Value Application Scenarios for 2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine


Adenosine A2B Receptor Antagonist Tool Compound for Immuno-Oncology Target Validation

Given its potent pKi of 9.22 at the human ADORA2B receptor [1], this compound is a compelling candidate for use as a tool antagonist in in vitro target validation studies. In an immuno-oncology context, adenosine A2B receptor blockade is a strategy to reverse tumor microenvironment immunosuppression. This compound can serve as a starting point for medicinal chemistry optimization or as a reference ligand in binding and functional assays, provided its selectivity over ADORA1 and ADORA2A is further characterized by the end user.

Structure-Activity Relationship (SAR) Probe for Ortho-Fluoro Phenyl Triazolopyrimidines

The unique 7-(2-fluoro-4-methoxyphenyl) substitution pattern, which is absent in close analogs like the 7-(4-methoxyphenyl) variant [1], makes this compound a valuable probe for SAR studies. Medicinal chemists can use it to interrogate the biological impact of an ortho-fluoro substituent on target affinity, selectivity, and cellular potency, especially when comparing head-to-head with non-ortho-fluorinated counterparts in the same assay panel.

Reference Standard for Differentiating Regioisomeric Impurities in Analytical Method Development

The compound's distinct 2-(4-fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl) arrangement differentiates it from potential synthetic impurities or degradation products with the same molecular formula, such as the 7-(4-fluorophenyl)-2-(4-methoxybenzyl) regioisomer. It can be procured as a high-purity reference standard for developing and validating HPLC or LC-MS methods that require resolution of these specific isomers, a critical need in quality control for pharmaceutical development.

Computational Chemistry and Molecular Docking Benchmark

With its well-defined physicochemical property profile (logP 3.832, tPSA 67 Ų) and high-affinity binding data for adenosine receptors [1], this compound serves as an excellent benchmark ligand for validating molecular docking models and binding free energy predictions. Its unique fluorination and triazolopyrimidine core present a non-trivial challenge for computational methods, making it a useful test case for algorithm development in structure-based drug design.

Quote Request

Request a Quote for 2-(4-Fluorobenzyl)-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.